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Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2-Methoxy-6-methylpyridine-3-carbothioamide

An In-Depth Technical Guide to 2-Methoxy-6-methylpyridine-3-carbothioamide: Properties, Synthesis, and Characterization Executive Summary This technical guide provides a comprehensive overview of 2-Methoxy-6-methylpyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Methoxy-6-methylpyridine-3-carbothioamide: Properties, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of 2-Methoxy-6-methylpyridine-3-carbothioamide, a heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The molecule's unique architecture, combining a pyridine core with a reactive carbothioamide functional group, makes it a valuable precursor for the synthesis of biologically active compounds and a candidate for applications in coordination chemistry.[1] This document delineates its core physicochemical properties, explores common synthetic routes and chemical reactivity, provides detailed protocols for its analytical characterization, and discusses its potential applications and safety considerations. The insights herein are curated for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in designing experiments and predicting its utility.

Nomenclature and Key Identifiers

A consistent and unambiguous identification is critical for scientific communication. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 2-methoxy-6-methylpyridine-3-carbothioamide
Molecular Formula C₈H₁₀N₂OS[1]
Molecular Weight 182.25 g/mol [1]
Canonical SMILES CC1=NC(=C(C=C1)C(=S)N)OC[1]
InChI Key TXVCNXZQMLBMQZ-UHFFFAOYSA-N[1]
Structural Features

The structure of 2-Methoxy-6-methylpyridine-3-carbothioamide is defined by a substituted pyridine ring. The strategic placement of the methoxy, methyl, and carbothioamide groups dictates its electronic properties and reactivity. The thioamide functional group (-CSNH₂) is particularly noteworthy; it is significantly more reactive than its amide counterpart and serves as a versatile handle for further chemical modification.[2]

Caption: Molecular structure of 2-Methoxy-6-methylpyridine-3-carbothioamide.
Physical Properties

The macroscopic properties of the compound are a direct consequence of its molecular structure.

PropertyObservationCausality and Scientific Insight
Appearance Typically a solid crystalline compound.[1]The planarity of the pyridine ring and the strong hydrogen bonding capacity of the primary thioamide group facilitate an ordered packing into a crystal lattice.
Melting Point Reported to be above 300 °C.[1]This exceptionally high melting point is indicative of strong intermolecular forces, primarily the N-H···S hydrogen bonds of the thioamide dimer motif, which require significant thermal energy to overcome.
Solubility Soluble in polar solvents like water and ethanol.[1]The presence of the nitrogen and oxygen heteroatoms, along with the hydrogen-bond-donating N-H protons, allows for favorable interactions with polar protic solvents.
Stability Generally stable under standard laboratory conditions.While stable at ambient temperatures, the thioamide group can be susceptible to hydrolysis under strong acidic or basic conditions and may decompose at elevated temperatures.[1]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of a molecule are paramount for its practical application in research and development.

Synthetic Approaches

The construction of thioamides is a well-established field in organic chemistry. While various methods exist, a common and effective strategy for this specific molecule involves the thionation of the corresponding amide or a direct condensation reaction.

A prevalent method involves the reaction of a 2-methoxy-6-methylpyridine derivative with a suitable thioamide under reflux conditions, often facilitated by an acid or base catalyst to enhance the reaction rate.[1] More broadly, the Willgerodt-Kindler reaction, a three-component condensation of a carbonyl compound, elemental sulfur, and an amine, represents a classical and powerful one-pot method for thioamide synthesis.[3] Modern protocols often focus on green chemistry principles, utilizing deep eutectic solvents or developing novel, milder sulfuration agents to improve yields and reduce environmental impact.[3][4]

cluster_0 General Synthetic Strategy Start 2-Methoxy-6-methylpyridine Precursor (e.g., nitrile, amide) Conditions Reaction Conditions (Solvent, Temp, Catalyst) Start->Conditions Reagent Sulfuration Agent (e.g., Lawesson's Reagent, P₄S₁₀) or Elemental Sulfur + Amine Source Reagent->Conditions Product 2-Methoxy-6-methylpyridine -3-carbothioamide Conditions->Product

Caption: Generalized workflow for the synthesis of the target thioamide.
Core Reactivity

The chemical behavior is dominated by the carbothioamide group, which offers several avenues for further molecular elaboration.

  • Nucleophilic Substitution: The carbon atom of the C=S bond is electrophilic and susceptible to attack by nucleophiles, enabling the conversion of the thioamide into other functional groups or the formation of new heterocyclic systems.[1]

  • Oxidation and Reduction: The sulfur atom can be readily oxidized to form sulfoxides or sulfones. Conversely, the thioamide group can be reduced to yield the corresponding amine, providing a pathway to different classes of compounds.[1]

  • Condensation Reactions: The primary thioamide can react with bifunctional electrophiles like aldehydes or ketones to construct important five- or six-membered heterocycles, such as thiazolidinones.[1]

  • Coordination Chemistry: The "soft" sulfur donor and the pyridine nitrogen make this molecule an excellent bidentate ligand for complexing with various metal ions. This property is useful for developing novel catalysts or chemical sensors.[1]

Analytical Characterization Protocols

Rigorous structural confirmation is a non-negotiable aspect of chemical research. A multi-technique approach is essential for the unambiguous characterization of 2-Methoxy-6-methylpyridine-3-carbothioamide.

Rationale for a Multi-Technique Approach

While each analytical technique provides valuable information, no single method is sufficient for complete characterization. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups and bond types, and mass spectrometry confirms the molecular weight and elemental composition. Together, they provide a self-validating system for structural verification.

cluster_1 Comprehensive Analytical Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Correlate Spectroscopic Data NMR->Data IR->Data MS->Data Confirm Unambiguous Structure Confirmation Data->Confirm

Caption: Integrated workflow for the analytical characterization of the title compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the connectivity of atoms and the overall molecular skeleton.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expert Insight: DMSO-d₆ is often preferred for thioamides as it helps in observing the exchangeable N-H protons, which might be broadened or absent in CDCl₃.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis & Expected Signals:

    • ¹H NMR: Expect distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, a singlet for the methyl (-CH₃) protons, and a broad singlet for the two thioamide (-NH₂) protons.

    • ¹³C NMR: The most diagnostic signal is the thioamide carbon (C=S), which is expected to appear significantly downfield, typically in the 200–210 ppm range.[2] Other signals will correspond to the carbons of the pyridine ring and the methyl/methoxy substituents.

Protocol: Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis & Key Vibrational Modes:

    • N-H Stretching: Look for one or two bands in the 3400-3200 cm⁻¹ region, characteristic of the primary thioamide.

    • C-H Stretching: Signals around 3000-2850 cm⁻¹ for aliphatic and aromatic C-H bonds.

    • C=S Stretching: The thioamide C=S bond typically shows a characteristic absorption around 1120 (±20) cm⁻¹, although its intensity can vary.[2]

Protocol: Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

  • Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Analysis:

    • Molecular Ion Peak [M]⁺ or [M+H]⁺: The primary goal is to identify the peak corresponding to the molecular weight of the compound (182.25 g/mol ).

    • Fragmentation Pattern: Analyze the major fragment ions to corroborate the proposed structure. Expect fragmentation patterns corresponding to the loss of the thioamide group, methoxy group, or other characteristic fragments.

Potential Applications and Research Interest

The utility of 2-Methoxy-6-methylpyridine-3-carbothioamide extends across several scientific disciplines.

  • Medicinal Chemistry: As a pyridine derivative and a thioamide, it serves as a crucial building block for synthesizing more complex molecules with potential biological activity.[1][5] Thioamides are known to be part of various pharmacologically active agents.[3] Studies have suggested that this compound may act as an enzyme inhibitor, for example, against urease, which is relevant in metabolic pathway research.[1]

  • Drug Development Context: The closely related compound, 2-methoxy-6-methylpyridine (lacking the thioamide group), has been investigated as a promising and safer alternative to methyl-tertiary butyl ether (MTBE) for the dissolution of cholesterol gallstones.[6][7][8] This highlights the potential biocompatibility and therapeutic relevance of the 2-methoxy-6-methylpyridine scaffold, making its derivatives worthy of further investigation.

  • Coordination and Materials Chemistry: The ability of the molecule to act as a ligand for metal ions opens avenues for designing new catalysts or functional materials like chemical sensors.[1]

Safety and Handling

  • General Precautions: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood.[9]

  • Proxy Hazard Information: A related compound, 6-(2-methoxyethoxy)pyridine-3-carbothioamide, is classified as having acute toxicity (oral, dermal, inhalation), causing skin and eye irritation, and potentially causing respiratory irritation.[10] Other pyridine derivatives are known to be toxic if swallowed or upon skin contact.[11]

  • Disclaimer: The safety information provided is based on analogous structures and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.

References

  • EvitaChem. (n.d.). Buy 2-Methoxy-6-methylpyridine-3-carbothioamide (EVT-13288490). EvitaChem.
  • Kim, H. J., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. American Journal of Translational Research, 16(11), 7054–7070. [Link]

  • NextSDS. (n.d.). 6-(2-methoxyethoxy)
  • RSC Publishing. (2024, May 27). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). Royal Society of Chemistry. [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • Tokyo Chemical Industry. (2024, November 21).
  • Murai, T., et al. (2003). Reaction and Characterization of Thioamide Dianions Derived from N-Benzyl Thioamides. The Journal of Organic Chemistry, 68(22), 8514–8522. [Link]

  • NextSDS. (n.d.).
  • Miller, C. J., & Chatterjee, C. (2015). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 10(4), 940–949. [Link]

  • PubChem. (n.d.). 2-Methoxy-6-methylpyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Protocols for the construction of thioamides. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Electronic Supporting Information. Royal Society of Chemistry. [Link]

  • Lee, S. K., et al. (2019). Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine. Surgical Endoscopy, 33(6), 1953–1961. [Link]

  • Horikawa, Y., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 49(12), 1593–1598. [Link]

  • Bouzayani, N., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. [Link]

  • Kim, H. J., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. e-century.us. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. ResearchGate. [Link]

  • Ban-Oganowska, H., & Talik, T. (1992). IR and NMR Spectroscopic Investigation of 3-Halo-2,6- dimethylpyridine /V-Oxides and Their 4-Nitro Derivatives. Chemical Papers, 46(5), 323-326. [Link]

  • ChemRxiv. (n.d.). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. ChemRxiv. [Link]

  • Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Arkivoc. (n.d.). Reactivity of cyclic alkoxyguanidines: experimental and theoretical studies. Arkivoc. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. UW-Madison Chemistry. [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

  • IOSR Journals. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Redalyc. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Brazilian Journal of Physics, 45, 621-632. [Link]

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Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safety Data for 2-Methoxy-6-methylpyridine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical research, we often encounter novel molecules whose biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical research, we often encounter novel molecules whose biological activities are as promising as their toxicological profiles are obscure. 2-Methoxy-6-methylpyridine-3-carbothioamide is one such compound. While its structure—a pyridine ring coupled with a carbothioamide moiety—suggests potential applications in medicinal chemistry, a thorough review of public scientific literature and regulatory databases reveals a significant absence of comprehensive toxicity data and a formal Safety Data Sheet (SDS).

This guide is therefore structured not as a mere presentation of established facts, but as a framework for scientific due diligence. It is designed to equip the researcher with the methodology to assess risk, interpret structural cues for potential hazards, and implement robust safety protocols when handling a compound with a limited public safety profile. We will proceed from a position of informed caution, treating this compound as potentially hazardous until proven otherwise, a foundational principle of laboratory safety.

Predictive Hazard Assessment via Structural Analysis

In the absence of empirical data, a Structure-Activity Relationship (SAR) analysis is a cornerstone of predictive toxicology. By dissecting the molecule into its constituent functional groups, we can infer potential biological interactions and hazards based on well-documented toxicophores.

The Pyridine Core

The pyridine ring is a common scaffold in pharmaceuticals. In its parent form, pyridine is considered to have limited toxicity, with high doses required to elicit adverse effects[1]. Its primary role in a molecule like this is to provide a specific three-dimensional structure for biological target interaction.

The Carbothioamide (Thioamide) Moiety: The Primary Group of Toxicological Concern

The carbothioamide group is the most significant structural alert in this molecule. The thioamide functional group is present in a class of antithyroid drugs (e.g., methimazole, propylthiouracil) used to treat hyperthyroidism[2][3]. The well-documented toxicities of these drugs provide critical insight into the potential hazards of 2-Methoxy-6-methylpyridine-3-carbothioamide.

  • Potential for Hepatotoxicity (Liver Injury): Thionamide drugs are known to cause rare but serious liver damage, which can manifest as hepatocellular, cholestatic, or mixed patterns of injury[4]. The onset can be rapid, in some cases occurring within days of administration[4].

  • Potential for Hematological Effects (Agranulocytosis): A feared, though rare, side effect of thioamide therapy is agranulocytosis, a severe and life-threatening drop in white blood cell count[2].

  • Other Potential Effects: Minor side effects associated with thioamides include gastrointestinal distress and skin rashes[2][5]. They are also known to cross the placental barrier, posing risks during pregnancy[2][3].

Recent research into other novel pyridine carbothioamide analogs has also demonstrated dose-dependent cytotoxicity in vitro, confirming that this chemical class is biologically active and can be toxic at higher concentrations[6][7][8].

Predictive Hazard Summary

Based on this structural analysis, the primary hazards of concern for 2-Methoxy-6-methylpyridine-3-carbothioamide are organ toxicity (liver) and potential hematological effects. The compound should be handled as a substance with the potential for significant toxicity upon internal exposure.

The Critical Role of the Supplier's Safety Data Sheet (SDS)

The single most authoritative source of safety information for any chemical is the Safety Data Sheet (SDS) provided by the supplier. It is imperative to obtain and thoroughly review this document before any handling of the material. An SDS is a standardized, 16-part document that provides comprehensive information on the hazards of a substance and the necessary safety precautions.

Key Sections for Researcher Scrutiny:
SDS SectionContent and Significance for the Researcher
Section 2: Hazard(s) Identification This is the most critical section for an initial risk assessment. It contains the GHS classification (e.g., "Acute Toxicity, Category 4"), pictograms, signal word ("Warning" or "Danger"), and hazard statements (e.g., "H302: Harmful if swallowed").
Section 7: Handling and Storage Provides crucial guidance on safe handling practices, such as "Avoid breathing dust" or "Use only in a well-ventilated area," and specifies storage conditions (e.g., "Keep container tightly closed in a dry and well-ventilated place")[9].
Section 8: Exposure Controls/Personal Protection Details the necessary engineering controls (e.g., fume hood) and the required Personal Protective Equipment (PPE), such as specific glove types, eye protection, and respiratory protection[9].
Section 11: Toxicological Information If available, this section provides any known toxicological data, such as LD50 values, irritation studies, and information on carcinogenicity or mutagenicity. For a novel compound, this section may be sparse.

Risk Assessment and Safe Handling Workflow for Compounds with Unknown Toxicity

A systematic approach is essential when working with novel chemical entities. The following workflow outlines a self-validating system to ensure laboratory safety.

G cluster_prep Preparation & Assessment cluster_exp Experimental Execution cluster_post Post-Experiment A Obtain Supplier SDS B Perform Structural Hazard Assessment (SAR) A->B C Define Control Measures (Engineering Controls, PPE) B->C D Develop Standard Operating Procedure (SOP) C->D E Work within Designated Containment Device (e.g., Fume Hood) D->E F Utilize Required PPE (Gloves, Goggles, Lab Coat) E->F G Handle as Potentially Potent Compound (Minimize exposure) F->G H Decontaminate Surfaces and Equipment G->H I Segregate and Dispose of Waste According to SOP H->I J Document Experiment and Any Observations I->J

Caption: Workflow for Safe Handling of Novel Compounds.

Experimental Protocols for Safe Handling

The following protocols are based on the principle of minimizing exposure. They should be incorporated into a formal Standard Operating Procedure (SOP) specific to your laboratory.

Protocol for Weighing and Solution Preparation
  • Preparation: Don appropriate PPE, including a lab coat, safety glasses, and chemically resistant gloves (Nitrile is a common first choice, but consult the SDS for specifics).

  • Containment: Perform all manipulations of solid material within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Weighing: Use a tared weigh boat or glass vial. Handle the container with forceps to avoid contamination. Do not remove the container from the ventilated enclosure until it is securely capped.

  • Dissolution: Add solvent to the capped container slowly via syringe or pipette. Keep the container within the fume hood during this process. Ensure the compound is fully dissolved before removing the container for use in an experiment.

  • Cleanup: Wipe down the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual particles. Dispose of the wipe as hazardous waste.

Protocol for Waste Disposal
  • Aqueous Waste: Collect all aqueous waste containing the compound in a clearly labeled, sealed hazardous waste container.

  • Solid Waste: All contaminated solid waste (gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, sealed hazardous waste bag or container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be labeled with the full chemical name: "2-Methoxy-6-methylpyridine-3-carbothioamide" and any other components.

  • Disposal: Follow your institution's specific procedures for hazardous chemical waste pickup and disposal.

Provisional GHS Classification and Hazard Statements

In the absence of an official SDS, a provisional classification based on SAR is a prudent risk management step. This allows for appropriate labeling and handling precautions.

Hazard ClassGHS CategoryPictogramSignal WordProvisional Hazard Statement
Acute Toxicity, OralCategory 4GHS07Warning H302: Harmful if swallowed.
Skin IrritationCategory 2GHS07Warning H315: Causes skin irritation.
Eye IrritationCategory 2AGHS07Warning H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Repeated Exposure)Category 2GHS08Warning H373: May cause damage to organs (liver, hematopoietic system) through prolonged or repeated exposure.

This provisional classification is for internal risk assessment and handling purposes only and is not a substitute for an official classification from the supplier or regulatory body.

Conclusion

The responsible development of novel chemical entities demands a proactive and conservative approach to safety. For 2-Methoxy-6-methylpyridine-3-carbothioamide, the presence of a thioamide functional group serves as a significant structural alert, warranting its treatment as a potentially hazardous substance with particular concern for organ toxicity. By adhering to a rigorous workflow of assessment, containment, and procedural discipline, researchers can confidently and safely explore the scientific potential of this and other novel compounds, ensuring that discovery does not come at the cost of personal or environmental health.

References

  • Thioamides Drugs. (2009, February 4). News-Medical.net. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025, January 1). Taylor & Francis. [Link]

  • Thioamide – Knowledge and References. Taylor & Francis. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025, January 1). PMC. [Link]

  • 2-methoxy-6-methylpyridine-3-carboxylic acid | CAS 72918-10-6. American Elements. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025, January 1). Figshare. [Link]

  • 6-(2-methoxyethoxy)pyridine-3-carbothioamide — Chemical Substance Information. NextSDS. [Link]

  • 2-methoxy-N-methylpyridine-3-carboxamide — Chemical Substance Information. NextSDS. [Link]

  • Pyridine-2-carbothioamide | C6H6N2S | CID 1549499. PubChem. [Link]

  • Severe Liver Dysfunction Within 48 Hours of Thionamide Therapy in Thyrotoxicosis: A Case Report. PMC. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. [Link]

  • ANTITHYROID DRUGS -Thioamide Class Sem V Pharmacology II Mr. Avinash Suryawanshi. (2022, May 20). YouTube. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

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Foundational

Structural analysis and stereochemistry of 2-Methoxy-6-methylpyridine-3-carbothioamide

An In-Depth Technical Guide to the Structural Analysis and Stereochemistry of 2-Methoxy-6-methylpyridine-3-carbothioamide Abstract This technical guide provides a comprehensive examination of the structural and stereoche...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis and Stereochemistry of 2-Methoxy-6-methylpyridine-3-carbothioamide

Abstract

This technical guide provides a comprehensive examination of the structural and stereochemical properties of 2-Methoxy-6-methylpyridine-3-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The guide details a robust synthetic pathway, outlines advanced analytical methodologies for structural elucidation—including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography—and explores the critical aspects of its stereochemistry, with a particular focus on thione-thiol tautomerism. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction and Significance

Substituted pyridine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a carbothioamide (thioamide) functional group imparts unique physicochemical properties, including enhanced hydrogen bonding capabilities, metal chelation potential, and altered metabolic stability compared to its amide analogue. 2-Methoxy-6-methylpyridine-3-carbothioamide combines the features of a substituted pyridine ring with a thioamide moiety, making it a molecule of significant interest for further investigation. A thorough understanding of its three-dimensional structure, conformational preferences, and tautomeric equilibria is paramount for the rational design of novel therapeutics and functional materials. This guide provides the foundational knowledge and experimental framework necessary for such an endeavor.

Synthesis and Characterization

The synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide can be efficiently achieved through a two-step process, commencing with the synthesis of the nitrile precursor followed by thionation.

Synthesis of 2-Methoxy-6-methylpyridine-3-carbonitrile

The precursor, 2-Methoxy-6-methylpyridine-3-carbonitrile, can be synthesized from commercially available starting materials. A common method involves the reaction of an appropriate carbonyl compound with propanedinitrile in a methanol-sodium methoxide system.[1]

Experimental Protocol: Synthesis of 2-Methoxy-6-methylpyridine-3-carbonitrile [1]

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, carefully add sodium metal (0.1 mol) to anhydrous methanol (70 mL) at 5°C.

  • Addition of Propanedinitrile: To the freshly prepared sodium methoxide solution, add propanedinitrile (0.08 mol) dissolved in anhydrous methanol (70 mL). Stir for 5 minutes.

  • Addition of Carbonyl Compound: A solution of the appropriate α,β-unsaturated ketone (e.g., 4-methoxy-3-buten-2-one) (0.1 mol) in anhydrous methanol (150 mL) is added dropwise to the reaction mixture over a period of 2 hours.

  • Reflux and Work-up: The reaction mixture is refluxed for 90 minutes. After cooling, the solvent is removed under reduced pressure. The resulting residue is dissolved in water (250 mL) and extracted with dichloromethane (10 x 50 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield 2-Methoxy-6-methylpyridine-3-carbonitrile.

Thionation using Lawesson's Reagent

The conversion of the nitrile to the thioamide can be achieved, though more commonly the corresponding amide is thionated. A more direct and well-established route to thioamides is the thionation of the corresponding amide using Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide].[2][3] This reaction is known for its high efficiency with amide substrates.[4] The mechanism involves a concerted cycloaddition to form a four-membered thiaoxaphosphetane intermediate, followed by a cycloreversion.[5][6]

Experimental Protocol: Synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methoxy-6-methylpyridine-3-carboxamide (1.0 eq.) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 eq.) to the solution.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methoxy-6-methylpyridine-3-carbothioamide.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrolysis (optional) cluster_2 Step 3: Thionation Start α,β-Unsaturated Ketone + Propanedinitrile Reagents1 NaOMe, MeOH Start->Reagents1 Product1 2-Methoxy-6-methylpyridine-3-carbonitrile Reagents1->Product1 Product1_h 2-Methoxy-6-methylpyridine-3-carbonitrile Reagents2 Acid/Base Hydrolysis Product1_h->Reagents2 Product2 2-Methoxy-6-methylpyridine-3-carboxamide Reagents2->Product2 Product2_t 2-Methoxy-6-methylpyridine-3-carboxamide Reagents3 Lawesson's Reagent, Toluene Product2_t->Reagents3 FinalProduct 2-Methoxy-6-methylpyridine-3-carbothioamide Reagents3->FinalProduct

Caption: Synthetic pathway for 2-Methoxy-6-methylpyridine-3-carbothioamide.

Structural Elucidation Methodologies

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the structure of 2-Methoxy-6-methylpyridine-3-carbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution.[8][9][10] Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are crucial for assigning all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom/GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine-H47.5 - 7.8135 - 140
Pyridine-H56.8 - 7.1110 - 115
-OCH₃3.9 - 4.155 - 60
-CH₃2.4 - 2.620 - 25
-NH₂9.5 - 10.5 (broad singlet)-
C2 (Pyridine)-160 - 165
C3 (Pyridine)-115 - 120
C6 (Pyridine)-155 - 160
C=S-195 - 205

Note: Predicted values are based on typical ranges for similar heterocyclic thioamides and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.[11]

  • Data Analysis: Process the spectra using appropriate software. Use the ¹H spectrum to identify proton signals and their multiplicities. Use the ¹³C and DEPT spectra to identify carbon signals. Use the 2D spectra (COSY, HSQC, HMBC) to establish connectivity between protons and carbons for unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The thioamide group has several characteristic absorption bands.[12][13]

Table 2: Characteristic FTIR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-HStretching3300 - 3100
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=N, C=CStretching1600 - 1450
Thioamide I (C=S)Asymmetric Stretching1550 - 1450
Thioamide IIN-H Bending & C-N Stretching1420 - 1300
C-O (methoxy)Stretching1250 - 1200
Thioamide III (C=S)Symmetric Stretching1100 - 950

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺) and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to gain further structural information.[7]

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14][15][16]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[17]

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.[18]

Diagram: Structural Elucidation Workflow

G Start Purified 2-Methoxy-6-methylpyridine-3-carbothioamide NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS XRC X-ray Crystallography Start->XRC Structure Final Elucidated Structure NMR->Structure FTIR->Structure MS->Structure XRC->Structure

Caption: Integrated workflow for structural elucidation.

Stereochemistry and Tautomerism

Conformational Analysis

The presence of the methoxy and thioamide groups introduces the possibility of different conformations due to rotation around the C2-O and C3-C(S) single bonds. The preferred conformation will be a balance between steric hindrance and electronic effects, such as resonance stabilization. Computational modeling and, where applicable, variable-temperature NMR studies can provide insights into the rotational barriers and the most stable conformers.

Thione-Thiol Tautomerism

A critical aspect of the stereochemistry of 2-Methoxy-6-methylpyridine-3-carbothioamide is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thione form and the thiol (imidothiol) form.[19]

Diagram: Thione-Thiol Tautomerism

G Thione Thione Form (Predominant) Thiol Thiol Form Thione->Thiol

Caption: Tautomeric equilibrium in 2-Methoxy-6-methylpyridine-3-carbothioamide.

For most thioamides, the thione form is the predominant tautomer in both solid and solution phases.[19] This preference is generally attributed to the greater thermodynamic stability of the thione structure. However, the equilibrium can be influenced by factors such as solvent polarity and pH. In polar solvents, the more polar thione tautomer is expected to be further stabilized.[20] Spectroscopic evidence, particularly from ¹H NMR (the presence of a broad NH₂ signal) and ¹³C NMR (a C=S signal around 200 ppm), will strongly indicate the predominance of the thione form.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, structural analysis, and stereochemical consideration of 2-Methoxy-6-methylpyridine-3-carbothioamide. By following the detailed protocols for synthesis and characterization using advanced analytical techniques such as NMR, FTIR, MS, and X-ray crystallography, researchers can obtain a definitive understanding of this molecule's structure. Furthermore, the discussion on tautomerism provides crucial insights into its likely behavior in different environments. This foundational knowledge is essential for unlocking the full potential of this and related compounds in drug discovery and materials science applications.

References

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Sources

Exploratory

Pharmacokinetic properties of 2-Methoxy-6-methylpyridine-3-carbothioamide derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Methoxy-6-methylpyridine-3-carbothioamide Derivatives Foreword: Charting the Course from Discovery to Development The pyridine carbothioamide scaffold rep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Methoxy-6-methylpyridine-3-carbothioamide Derivatives

Foreword: Charting the Course from Discovery to Development

The pyridine carbothioamide scaffold represents a promising frontier in medicinal chemistry, with emerging evidence pointing towards its potential in a range of therapeutic areas, including anti-inflammatory and anticancer applications.[1][2] Specifically, derivatives of 2-Methoxy-6-methylpyridine-3-carbothioamide offer a unique chemical space for exploration. However, a promising biological activity profile is only the first step. A compound's journey to becoming a viable drug candidate is critically dependent on its pharmacokinetic properties—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body.[3][4][5]

This guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic profile of novel 2-Methoxy-6-methylpyridine-3-carbothioamide derivatives. As a Senior Application Scientist, my objective is not to provide a rigid template but to offer a logical, field-proven workflow. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system designed to generate robust, decision-guiding data. The inclusion of the thioamide group, an isostere of the more common amide bond, introduces specific metabolic considerations that warrant careful investigation, as it can influence stability, permeability, and bioavailability.[6][7][8]

Part 1: Absorption — The Gateway to Systemic Exposure

For any orally administered drug, efficient absorption across the intestinal wall is the first and often most significant hurdle.[9] We must assess a compound's ability to permeate the intestinal epithelium to predict its potential for oral bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as the gold standard in vitro model for this purpose, as it differentiates into a monolayer of polarized cells that mimic the functional and morphological characteristics of the small intestine's epithelial barrier.[9][10]

Core Protocol: Caco-2 Permeability Assay

This assay determines a compound's rate of transport across a Caco-2 cell monolayer, providing a key indicator of intestinal permeability.[11][12] By measuring transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, we can not only assess passive diffusion but also identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10][12]

Detailed Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell™ plates and cultured for 21 days to allow for full differentiation and the formation of a polarized monolayer with tight junctions.[9][11]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates well-formed tight junctions. The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed.

  • Compound Preparation: A stock solution of the test derivative is prepared in DMSO and then diluted in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final working concentration. The final DMSO concentration should be kept low (typically <1%) to avoid affecting cell viability.

  • Permeability Measurement (A-to-B): The transport buffer in the apical (upper) chamber is replaced with the buffer containing the test compound. The basolateral (lower) chamber contains a fresh transport buffer. The plate is incubated at 37°C with gentle agitation.[10]

  • Permeability Measurement (B-to-A): Concurrently, for the efflux assessment, the compound is added to the basolateral chamber, and its transport into the apical chamber is measured.[10]

  • Sampling: Aliquots are taken from the receiver chamber at specified time points (e.g., 2 hours) and from the donor chamber at the beginning and end of the experiment.[10]

  • Quantification: The concentration of the test compound in the collected samples is determined using a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is a strong indication that the compound is a substrate of an active efflux transporter.[10]

Causality Behind the Protocol: The 21-day differentiation period is crucial for the Caco-2 cells to develop the brush borders, tight junctions, and expression of metabolic enzymes and transporters that are representative of intestinal enterocytes.[9] This makes the model highly predictive of in vivo human oral absorption.[11]

Data Presentation: Caco-2 Permeability of 2-Methoxy-6-methylpyridine-3-carbothioamide Derivatives

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Derivative 115.216.11.1High
Derivative 28.525.53.0Moderate (Efflux Substrate)
Derivative 30.91.11.2Low
Propranolol (High Permeability Control)>15--High
Atenolol (Low Permeability Control)<1--Low

Visualization: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21 days Seed->Differentiate Integrity Verify monolayer integrity (TEER, Lucifer Yellow) Differentiate->Integrity Add_A Add Compound to Apical Side (A→B) Integrity->Add_A Add_B Add Compound to Basolateral Side (B→A) Integrity->Add_B Incubate Incubate at 37°C Add_A->Incubate Add_B->Incubate Sample Sample from Receiver Chamber Incubate->Sample LCMS Quantify using LC-MS/MS Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate caption Workflow for Caco-2 Permeability Assay.

Caption: Workflow for the Caco-2 Permeability Assay.

Part 2: Distribution — Where Does the Compound Go?

Once a drug enters systemic circulation, its distribution throughout the body is largely dictated by its binding to plasma and tissue proteins.[13] Only the unbound, or "free," fraction of a drug is available to interact with its therapeutic target and to be cleared by metabolic organs.[14][15] Therefore, determining the extent of plasma protein binding (PPB) is a mandatory step in preclinical development.

Core Protocol: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis remains the reference method for assessing PPB due to its accuracy and minimal experimental artifacts.[14] The assay measures the distribution of a compound between a protein-containing compartment (plasma) and a protein-free compartment (buffer) separated by a semi-permeable membrane.

Detailed Step-by-Step Methodology:

  • Device Preparation: A Rapid Equilibrium Dialysis (RED) device is typically used. The device consists of Teflon base plate with disposable inserts, each containing two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.[14]

  • Compound Spiking: The test derivative is spiked into plasma (from relevant species, e.g., human, rat, mouse) at a known concentration.

  • Assay Setup: The spiked plasma is added to one chamber of the insert, and a protein-free buffer (phosphate-buffered saline, PBS) is added to the other chamber.

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, equal aliquots are removed from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Quenching: To ensure accurate quantification, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with PBS. An organic solvent (e.g., acetonitrile) containing an internal standard is then added to precipitate the proteins and stop any further binding.

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Data Analysis:

    • Fraction Unbound (fu): fu = C_buffer / C_plasma

    • Percent Bound (% Bound): % Bound = (1 - fu) * 100 Where C_buffer is the concentration in the buffer chamber (representing the free drug concentration) and C_plasma is the concentration in the plasma chamber (representing the total drug concentration).

Causality Behind the Protocol: The semi-permeable membrane allows only the small, unbound drug molecules to pass through, while retaining the large plasma proteins and the protein-bound drug. At equilibrium, the concentration of the compound in the buffer chamber is equal to the unbound concentration in the plasma chamber, providing a direct and accurate measurement of the free drug fraction.[14]

Data Presentation: Plasma Protein Binding of 2-Methoxy-6-methylpyridine-3-carbothioamide Derivatives

Compound IDHuman Plasma % BoundRat Plasma % BoundMouse Plasma % BoundInterpretation
Derivative 199.298.998.5Highly Bound
Derivative 285.582.179.8Moderately Bound
Derivative 345.048.351.2Low Binding
Warfarin (High Binding Control)>99>99>99Highly Bound
Metoprolol (Low Binding Control)<20<20<20Low Binding

Visualization: Principle of Equilibrium Dialysis

EquilibriumDialysis cluster_initial Initial State (T=0) cluster_final Equilibrium State (T=final) Initial_Plasma Plasma Chamber (Drug + Proteins) Initial_Buffer Buffer Chamber (PBS) Final_Plasma Plasma Chamber (Bound + Unbound Drug) Initial_Plasma->Final_Plasma Incubation at 37°C (Unbound drug diffuses) Membrane1 Semi-permeable Membrane Initial_Plasma->Membrane1 Final_Buffer Buffer Chamber (Unbound Drug) Initial_Buffer->Final_Buffer Membrane2 Semi-permeable Membrane Final_Plasma->Membrane2 Membrane1->Initial_Buffer Membrane2->Final_Buffer caption Principle of Equilibrium Dialysis for PPB.

Caption: Principle of Equilibrium Dialysis for PPB.

Part 3: Metabolism — Biotransformation and Its Consequences

Drug metabolism is the body's mechanism for converting xenobiotics into more water-soluble compounds that can be easily excreted.[16] This process, primarily occurring in the liver, is a major determinant of a drug's half-life and bioavailability.[17] For thioamide-containing molecules, metabolic stability can be a particular challenge and must be thoroughly investigated.[6]

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of a compound's susceptibility to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[16] It measures the rate of disappearance of the parent compound over time when incubated with HLMs.[17][18]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing pooled HLMs and the test derivative in a phosphate buffer (pH 7.4). A separate solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is also prepared.[19]

  • Initiation of Reaction: The reaction is initiated by adding the NADPH solution to the pre-warmed (37°C) HLM-compound mixture. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Time-Course Incubation: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[19]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • In Vitro Half-Life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): The rate of metabolism is calculated and often scaled to predict in vivo hepatic clearance.[17]

Causality Behind the Protocol: Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, especially CYPs.[17] By providing the necessary cofactor NADPH, we create an in vitro system that effectively mimics the primary oxidative metabolic machinery of the liver, allowing for a reliable prediction of a compound's metabolic fate.[19]

Data Presentation: Metabolic Stability of Derivatives in HLM

Compound IDIn Vitro t½ (min)% Remaining at 60 minPredicted Hepatic Clearance
Derivative 18.5< 5%High
Derivative 245.248%Moderate
Derivative 3> 12091%Low
Verapamil (High Clearance Control)< 10< 5%High
Carbamazepine (Low Clearance Control)> 60> 80%Low

Visualization: Microsomal Stability Assay Workflow

MicrosomalStability cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Mixture: Test Compound + HLM + Buffer (pH 7.4) Prewarm Pre-warm to 37°C Mix->Prewarm Start Initiate with NADPH Prewarm->Start Timepoints Sample at T = 0, 5, 15, 30, 60 min Start->Timepoints Quench Quench with cold Acetonitrile + IS Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and CLint Plot->Calculate caption Workflow for Microsomal Metabolic Stability Assay.

Caption: Workflow for Microsomal Metabolic Stability Assay.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and is critical for predicting drug-drug interactions (DDIs).[20] Co-administration of a CYP inhibitor with a drug cleared by that same enzyme can lead to dangerously elevated plasma levels of the second drug.[21][22]

Detailed Step-by-Step Methodology:

  • System Preparation: The assay is typically run in a multi-well plate format. Each well contains a specific recombinant human CYP enzyme (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), a corresponding fluorogenic probe substrate, and the NADPH regeneration system.[23]

  • Inhibitor Addition: The test derivative is added to the wells across a range of concentrations (e.g., 8-point serial dilution). A vehicle control (no inhibitor) and a positive control (a known potent inhibitor for that isoform) are included.[23]

  • Incubation: The plate is incubated at 37°C to allow the enzymatic reaction to proceed. The CYP enzyme metabolizes the probe substrate into a fluorescent product.

  • Fluorescence Reading: The fluorescence intensity in each well is measured over time using a plate reader.

  • Data Analysis:

    • The rate of fluorescence generation is calculated for each concentration of the test compound.

    • The percent inhibition relative to the vehicle control is determined.

    • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (the IC₅₀ value) is calculated by fitting the data to a four-parameter logistic curve.[22]

Causality Behind the Protocol: This in vitro assay isolates the interaction between a drug candidate and a single CYP isoform.[23] The use of specific probe substrates that generate a fluorescent signal provides a rapid, sensitive, and high-throughput method to quantify enzyme activity and, consequently, the inhibitory potency of a test compound.[21][23]

Data Presentation: CYP Inhibition Profile of Derivatives (IC₅₀, µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk
Derivative 1> 508.512.1> 502.1High (CYP3A4)
Derivative 2> 50> 50> 50> 5045.8Low
Derivative 325.633.1> 50> 50> 50Low

General interpretation: IC₅₀ < 1 µM is potent, 1-10 µM is moderate, >10 µM is weak/no inhibition.

Part 4: Excretion — The Final Chapter of a Drug's Journey

While in vitro assays provide critical predictive data, in vivo pharmacokinetic (PK) studies are essential to understand how a compound behaves in a complete biological system.[5][24][25] These studies integrate the effects of absorption, distribution, metabolism, and excretion, providing key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).[4][26]

Core Protocol: Rodent Pharmacokinetic Study (Rat)

A rodent PK study is a cornerstone of preclinical development, providing the first comprehensive look at a compound's in vivo profile.[5] Administering the compound via both intravenous (IV) and oral (PO) routes allows for the determination of absolute oral bioavailability (F%).

Detailed Step-by-Step Methodology:

  • Animal Acclimation and Preparation: Male Sprague-Dawley rats are acclimated to the facility conditions. For the IV dosing group, a catheter may be surgically implanted in the jugular vein to facilitate dosing and blood collection.[25]

  • Formulation: The test derivative is formulated in a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., 0.5% methylcellulose in water) administration.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the jugular vein catheter.

    • PO Group: A single dose (e.g., 5-10 mg/kg) is administered via oral gavage.

  • Blood Sampling: A serial blood sampling schedule is followed. Blood samples (typically ~100 µL) are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into anticoagulant-treated tubes.[24]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are processed (e.g., via protein precipitation) and the concentration of the test compound is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

  • Bioavailability Calculation: Absolute Oral Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Causality Behind the Protocol: The IV dose serves as the 100% bioavailable reference, as it is delivered directly into the systemic circulation. By comparing the systemic exposure (AUC) from the oral dose to that of the IV dose, we can calculate the fraction of the oral dose that successfully passed through the gut wall and the liver to reach the bloodstream, providing the absolute bioavailability.[25]

Data Presentation: Key Pharmacokinetic Parameters for a Derivative in Rats

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)1250480
Tmax (hr)0.081.0
AUC₀-inf (ng*hr/mL)28506410
t½ (hr)3.54.1
Clearance (mL/min/kg)5.8-
Volume of Distribution (L/kg)1.8-
Oral Bioavailability (F%) -45%

Visualization: In Vivo Rodent PK Study Design

RodentPK cluster_iv IV Cohort cluster_po PO Cohort Dose_IV Administer IV Bolus Dose (e.g., 1 mg/kg) Sampling Serial Blood Sampling (e.g., 0-24 hours) Dose_IV->Sampling Dose_PO Administer PO Gavage Dose (e.g., 5 mg/kg) Dose_PO->Sampling Plasma Process to Plasma Sampling->Plasma LCMS Quantify by LC-MS/MS Plasma->LCMS PK_Analysis Pharmacokinetic Analysis (Calculate AUC, t½, etc.) LCMS->PK_Analysis Bioavailability Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability caption Workflow for a typical rodent PK study.

Sources

Foundational

A Technical Guide to the Preliminary Biological Investigation of 2-Methoxy-6-methylpyridine-3-carbothioamide

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the preliminary biological evaluation of 2-Methoxy-6-methylpyridine-3-carbothioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the preliminary biological evaluation of 2-Methoxy-6-methylpyridine-3-carbothioamide. While specific biological data for this compound is limited in current literature, its structure, featuring a substituted pyridine ring and a carbothioamide functional group, suggests significant therapeutic potential. This guide synthesizes information from related chemical classes to postulate likely biological activities and provides detailed, field-proven protocols for initiating its investigation as a potential anticancer and antimicrobial agent. The focus is on the causal reasoning behind experimental design, enabling robust and self-validating preliminary studies.

Introduction: A Molecule of Bifold Potential

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-Methoxy-6-methylpyridine-3-carbothioamide is a compound of significant interest, embodying the fusion of two moieties with well-documented and diverse biological activities: the pyridine ring and the thioamide functional group.

  • The Pyridine Scaffold: Pyridine and its derivatives are ubiquitous in pharmaceuticals and natural products, prized for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteres for other rings.[] This scaffold is a key component in drugs with applications spanning anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[][2][3]

  • The Carbothioamide Group (-CSNH₂): The thioamide group is a fascinating bioisostere of the common amide bond.[4] Replacing the oxygen atom with sulfur imparts unique physicochemical properties, including increased lipophilicity, altered hydrogen bonding capacity, and enhanced metabolic stability.[4][5] This "single atom swap" can dramatically improve proteolytic resistance and cell permeability in peptide-based drugs and has been pivotal in the development of agents targeting tuberculosis, cancer, and inflammatory conditions.[4][6]

This guide will, therefore, treat 2-Methoxy-6-methylpyridine-3-carbothioamide as a promising but uncharacterized candidate. We will first briefly cover its synthesis and then build a logical, evidence-based hypothesis for its most probable biological activities. The core of this document provides detailed, step-by-step protocols to begin the empirical validation of these hypotheses.

Synthesis and Chemical Profile

The synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide is typically achieved through established organic chemistry methodologies. A common and effective route involves the condensation reaction between a 2-methoxy-6-methylpyridine derivative and a thioamide source.[7] Techniques such as heating the reactants under reflux in a suitable solvent like ethanol are often employed to drive the reaction to completion and achieve high yields.[7]

The presence of the thioamide group makes the compound a potential nucleophile and allows it to participate in coordination chemistry with metal ions, which can be a basis for its mechanism of action as an enzyme inhibitor.[5][7]

Postulated Biological Activities

Based on the extensive pharmacology of its constituent parts, the most promising avenues for the initial investigation of 2-Methoxy-6-methylpyridine-3-carbothioamide are in oncology and infectious diseases.

Potential as an Anticancer Agent

The rationale for investigating this compound as a cytotoxic agent is strong. Pyridine derivatives are scaffolds for numerous approved anticancer drugs.[8] Furthermore, the thioamide moiety has been successfully integrated into potent inhibitors of key cancer-related enzymes.

  • Mechanism Postulate 1: Kinase Inhibition: Many pyridine-containing molecules exhibit anticancer activity by targeting protein kinases.[] Thioamide-bearing compounds have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR), a kinase often dysregulated in cancer. The substitution of an amide with a thioamide has been shown to significantly enhance antiproliferative activity against various cancer cell lines, likely due to increased lipophilicity and target engagement.[4]

  • Mechanism Postulate 2: Epigenetic Modulation: Thioamides are critical for the activity of inhibitors targeting epigenetic regulators like ASH1L, a histone methyltransferase implicated in leukemia. The thioamide group often forms crucial hydrogen and chalcogen bonds deep within the enzyme's binding pocket, an interaction that is lost when replaced by a simple amide, leading to a near 100-fold reduction in potency.[4][6]

  • Mechanism Postulate 3: Induction of Apoptosis: Many cytotoxic pyridine derivatives exert their effect by inducing programmed cell death (apoptosis).[8] Studies on pyridine-urea compounds have shown they can trigger apoptosis by modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2, increasing pro-apoptotic Bax), leading to the activation of caspases 3 and 9 and cell cycle arrest.[8]

Potential as an Antimicrobial Agent

The thioamide functional group is the cornerstone of ethionamide and prothionamide, critical second-line drugs used to treat multidrug-resistant tuberculosis.[9] This provides a powerful precedent for investigating 2-Methoxy-6-methylpyridine-3-carbothioamide for antimicrobial properties.

  • Mechanism Postulate: Inhibition of Mycolic Acid Synthesis: Ethionamide is a prodrug activated by a mycobacterial enzyme (EthA) into a reactive species. This species then forms a covalent adduct with NAD (nicotinamide adenine dinucleotide).[4][9] The resulting ETH-NAD adduct is a potent, tight-binding inhibitor of InhA, an enoyl-ACP reductase essential for the biosynthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall.[4][9] It is plausible that 2-Methoxy-6-methylpyridine-3-carbothioamide could be similarly activated by microbial enzymes to inhibit essential metabolic pathways.

The following diagram illustrates the established mechanism of thioamide-based anti-tubercular drugs, which serves as a primary model for investigating the antimicrobial potential of new thioamide compounds.

Thioamide_Mechanism cluster_bacterium Bacterial Cell Prodrug Thioamide Prodrug (e.g., Ethionamide) EthA Activating Enzyme (e.g., EthA) Prodrug->EthA Bioactivation ActiveDrug Reactive Intermediate Adduct Drug-NAD Adduct ActiveDrug->Adduct EthA->ActiveDrug NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalysis InhA->MycolicAcid CellDeath Cell Wall Disruption & Cell Death MycolicAcid->CellDeath Screening_Workflow Synthesis Synthesis & Purification of Compound Characterization Structural Characterization (NMR, MS, Purity) Synthesis->Characterization StockPrep Stock Solution Preparation (e.g., 10 mM in DMSO) Characterization->StockPrep PrimaryScreen Primary Biological Screening StockPrep->PrimaryScreen Anticancer Anticancer Assay (MTT Cytotoxicity) PrimaryScreen->Anticancer Oncology Focus Antimicrobial Antimicrobial Assay (Broth Microdilution) PrimaryScreen->Antimicrobial Infectious Disease Focus DataAnalysis Data Analysis Anticancer->DataAnalysis Antimicrobial->DataAnalysis IC50 Calculate IC50 (Dose-Response Curve) DataAnalysis->IC50 MIC Determine MIC (Lowest concentration with no growth) DataAnalysis->MIC HitIdent Hit Identification & Prioritization IC50->HitIdent MIC->HitIdent FurtherStudies Secondary Assays & Mechanism of Action Studies HitIdent->FurtherStudies

Caption: General workflow for preliminary biological evaluation.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells, a common indicator of cytotoxic or anti-proliferative activity.

Causality: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in purple color in treated wells indicates a loss of cell viability.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., HCT-116 for colon cancer, A549 for lung cancer)[8] in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells during their exponential growth phase using trypsin-EDTA.

    • Count cells using a hemocytometer and determine viability (should be >95%).

  • Cell Seeding:

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Include wells for "cells only" (negative control), "media only" (blank), and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the 2-Methoxy-6-methylpyridine-3-carbothioamide stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Carefully remove the old media from the wells and add 100 µL of the media containing the test compound (or control vehicle, typically <0.5% DMSO).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the media from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Negative Control) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a target microorganism.

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) indicates whether the compound has inhibited bacterial proliferation at that concentration. It is a fundamental and quantitative measure of antimicrobial potency.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Select relevant bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative). [10] * From a fresh agar plate, inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this culture 1:100 in fresh broth to achieve the final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.

    • Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in each well will be 100 µL, and the final inoculum will be ~7.5 x 10⁵ CFU/mL.

    • Add 50 µL of sterile broth to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the turbid growth control in well 11. The sterility control (well 12) should remain clear.

    • Optionally, add a viability indicator like resazurin to aid in visualization.

Data Summary and Future Directions

All quantitative data from these preliminary assays should be meticulously recorded and summarized for clear interpretation.

Table 1: Example Data Summary for Cytotoxicity Screening

Cell Line Compound IC₅₀ (µM) Positive Control (Doxorubicin) IC₅₀ (µM)
HCT-116 2-Methoxy-6-methylpyridine-3-carbothioamide [Experimental Value] 2.93 ± 0.28 [8]

| A549 | 2-Methoxy-6-methylpyridine-3-carbothioamide | [Experimental Value] | 3.10 ± 0.22 [8]|

Table 2: Example Data Summary for Antimicrobial Screening

Bacterial Strain Compound MIC (µg/mL) Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureus (ATCC 29213) [Experimental Value] [Standard Value]

| E. coli (ATCC 25922) | [Experimental Value] | [Standard Value] |

A "hit" from these screens (e.g., an IC₅₀ < 10 µM or an MIC comparable to or better than standard antibiotics) would strongly validate the initial hypothesis and warrant progression to more advanced studies. Future work should focus on:

  • Broadening the Screen: Test against a wider panel of cancer cell lines or microbial strains, including drug-resistant variants.

  • Mechanism of Action Studies: Investigate the specific cellular targets. For anticancer activity, this could involve cell cycle analysis, apoptosis assays (Annexin V/PI staining), and specific kinase or enzyme inhibition assays. [8]For antimicrobial activity, exploring inhibition of specific metabolic pathways like mycolic acid synthesis would be a logical next step.

  • In Vivo Evaluation: If in vitro potency is high and initial toxicology screens are favorable, advancing the compound to animal models is the final preclinical step.

Conclusion

2-Methoxy-6-methylpyridine-3-carbothioamide represents a chemically intriguing molecule for which a strong, rational basis for biological activity can be constructed. By leveraging the known pharmacology of its pyridine and thioamide components, this guide postulates significant potential in anticancer and antimicrobial applications. The detailed protocols provided herein offer a robust and validated starting point for researchers to begin the crucial work of moving this compound from a chemical structure to a potential therapeutic lead.

References

  • Talele, T. T. (2022). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zareba, G., & Gorniak, A. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Dunne, J. F., & Miller, S. J. (2014). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Natural Product Reports. Retrieved from [Link]

  • Wang, F., Langley, R., Gulten, G., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine. Retrieved from [Link]

  • WikiDoc. (2011). Thioamide. WikiDoc. Retrieved from [Link]

  • Ullah, S., Ahmad, A., Khan, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Sharma, P. C. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. Request PDF. Retrieved from [Link]

  • Horikawa, M., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2018). Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Retrieved from [Link]

  • Patel, R., & Patel, M. (2021). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Reaction Biology. (n.d.). Optimization of synthesis and evaluation of antitumor properties. Retrieved from [Link]

  • Lee, S. K., et al. (2021). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Request PDF. Retrieved from [Link]

  • Abuelizz, H. A., et al. (2021). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Scientific Reports. Retrieved from [Link]

  • Kos, J., et al. (2020). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Two-Step Synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process commencing from the commercially available precursor, 2-chloro-6-methyl-3-pyridinecarbonitrile. The first step involves a nucleophilic aromatic substitution to yield the key intermediate, 2-methoxy-6-methylpyridine-3-carbonitrile. The subsequent step is an efficient thionation of the nitrile functionality using Lawesson's reagent to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, safety considerations, characterization guidelines, and an explanation of the chemical principles involved.

Introduction

Pyridine-based thioamides are an important class of heterocyclic compounds, recognized for their diverse biological activities and utility as versatile intermediates in the synthesis of more complex molecules. The title compound, 2-Methoxy-6-methylpyridine-3-carbothioamide, incorporates key structural motifs—a methoxy group, a methyl group, and a thioamide function—that are of significant interest for structural and biological screening. This document outlines a reliable and reproducible synthetic route designed for laboratory-scale preparation. The chosen pathway leverages common and well-documented chemical transformations, ensuring accessibility and high potential for success.

Synthetic Strategy Overview

The synthesis is designed as a two-step sequence. This approach was selected for its efficiency and reliance on high-yielding, well-understood reactions.

  • Step 1: Methoxylation. The synthesis begins with 2-chloro-6-methyl-3-pyridinecarbonitrile. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Treatment with sodium methoxide in methanol efficiently displaces the chloride to form the intermediate, 2-methoxy-6-methylpyridine-3-carbonitrile[1].

  • Step 2: Thionation. The nitrile group of the intermediate is then converted to the primary thioamide. Lawesson's reagent is employed for this transformation, as it is a widely used, mild, and effective thionating agent for converting nitriles and amides into their corresponding thio-analogs[2][3][4].

The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Thionation A 2-Chloro-6-methyl-3-pyridinecarbonitrile B React with Sodium Methoxide (NaOMe) in Methanol (MeOH) A->B Reagents C Isolate & Purify B->C Work-up D Intermediate: 2-Methoxy-6-methylpyridine-3-carbonitrile C->D Product E Intermediate: 2-Methoxy-6-methylpyridine-3-carbonitrile F React with Lawesson's Reagent in dry THF E->F Reagents G Isolate & Purify F->G Work-up H Final Product: 2-Methoxy-6-methylpyridine-3-carbothioamide G->H Product

Figure 1: High-level experimental workflow for the synthesis.

Materials and Safety

Reagents and Materials
ReagentCAS NumberSupplierPurityNotes
2-Chloro-6-methyl-3-pyridinecarbonitrile28900-10-9Sigma-Aldrich≥98%Starting material[5].
Sodium methoxide (NaOMe)124-41-4Sigma-Aldrich≥97%Highly hygroscopic.
Methanol (MeOH), Anhydrous67-56-1Fisher Scientific≥99.8%Use dry solvent.
Lawesson's Reagent19172-47-5Alfa Aesar97%Store under inert gas.
Tetrahydrofuran (THF), Anhydrous109-99-9Sigma-Aldrich≥99.9%Use dry solvent.
Dichloromethane (DCM)75-09-2VWRACS GradeFor extraction.
Ethyl Acetate (EtOAc)141-78-6VWRACS GradeFor chromatography.
Hexanes110-54-3VWRACS GradeFor chromatography.
Saturated NH₄Cl (aq)N/ALab PreparedN/AFor work-up.
Saturated NaHCO₃ (aq)N/ALab PreparedN/AFor work-up.
Brine (Saturated NaCl aq)N/ALab PreparedN/AFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Fisher ScientificACS GradeFor drying.
Silica Gel63231-67-4Sorbent Tech.60 Å, 230-400 meshFor chromatography.
Safety Precautions
  • General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with skin and eyes.

  • Lawesson's Reagent: Harmful if swallowed. Upon heating or contact with acid, it can release highly toxic hydrogen sulfide (H₂S) gas, which has a strong rotten-egg odor[6]. All residues should be quenched with an excess of sodium hypochlorite (bleach) solution before disposal[6].

  • Solvents: Organic solvents like Methanol, THF, and Dichloromethane are flammable and toxic. Avoid inhalation and skin contact.

Experimental Protocol

Part 1: Synthesis of 2-Methoxy-6-methylpyridine-3-carbonitrile

This procedure is adapted from established methods for the methoxylation of chloropyridines[1].

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

  • Reagent Addition: While stirring under a nitrogen atmosphere, carefully add sodium methoxide (4.1 g, 75.8 mmol, 5.0 eq.) to the methanol at 0 °C (ice bath). Stir until all the solid has dissolved.

  • Substrate Addition: Add 2-chloro-6-methyl-3-pyridinecarbonitrile (2.3 g, 15.1 mmol, 1.0 eq.) portion-wise to the cooled methoxide solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Carefully neutralize the residue by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield 2-methoxy-6-methylpyridine-3-carbonitrile as a white to off-white solid. (Expected yield: ~80-90%).

Part 2: Synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide

This thionation procedure is a general method for converting nitriles to primary thioamides[2][7][8].

G cluster_mechanism Simplified Thionation Mechanism Nitrile R-C≡N Intermediate [Intermediate Complex] Nitrile->Intermediate LR Lawesson's Reagent (R'-PS₂)₂ Ylide R'-PS₂ (Reactive Ylide) LR->Ylide Dissociation Ylide->Intermediate Thioamide R-C(=S)NH₂ Intermediate->Thioamide Rearrangement & Hydrolysis

Figure 2: Simplified mechanism of nitrile thionation with Lawesson's Reagent.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the 2-methoxy-6-methylpyridine-3-carbonitrile (1.48 g, 10 mmol, 1.0 eq.) obtained from Part 1.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 40 mL). To this stirred solution, add Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 eq.) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the starting nitrile is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) to remove acidic byproducts.

    • Wash with brine (30 mL), and dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude thioamide.

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with 30-60% ethyl acetate in hexanes) to afford the final product, 2-Methoxy-6-methylpyridine-3-carbothioamide, as a pale yellow solid. (Expected yield: ~70-85%).

Characterization

To confirm the identity and purity of the synthesized compounds, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. For the final product, expect characteristic shifts for the methoxy protons (~4.0 ppm), methyl protons (~2.5 ppm), aromatic protons, and a downfield shift for the thioamide carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate (C₈H₈N₂O, MW: 148.16 g/mol ) and the final product (C₈H₁₀N₂OS, MW: 182.24 g/mol ).

  • Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile stretch (~2220 cm⁻¹) and the appearance of C=S and N-H stretches in the final product.

  • Melting Point (MP): To assess the purity of the final crystalline product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Incomplete reaction Insufficient sodium methoxide; moisture in the reaction.Use a larger excess of NaOMe (up to 5 eq.). Ensure all glassware is oven-dried and solvents are anhydrous.
Step 2: Low yield of thioamide Incomplete reaction; degradation of product.Increase reflux time. Ensure Lawesson's reagent is of good quality. Avoid prolonged heating as thioamides can be unstable.
Purification Difficulties Close Rf values of product and impurities.Use a shallower gradient for column chromatography. Consider recrystallization as an alternative or complementary purification step.
Foul Odor during Step 2 Release of H₂S from Lawesson's reagent.Ensure the reaction is performed in a well-ventilated fume hood. Quench all glassware and waste with bleach solution.

References

  • Goswami, S. P., et al. (2007). Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature. Journal of Sulfur Chemistry, 28(4), 361-366. Available at: [Link][7]

  • ResearchGate. (n.d.). Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature | Request PDF. Retrieved from ResearchGate. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from Organic Chemistry Portal. Available at: [Link][2]

  • Kaboudin, B., & Elhamifar, D. (2006). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles.
  • Cain, G. A., & Knaus, E. E. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(17), 2463-2467. Available at: [Link][9]

  • Victory, P., et al. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769-774.[10]

  • Wikipedia. (n.d.). Lawesson's reagent. Retrieved from Wikipedia. Available at: [Link][6]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from Organic Chemistry Portal. Available at: [Link][3]

  • Horikawa, M., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 49(12), 1640-1643. Available at: [Link][11]

  • Guchhait, S. K., & Shah, F. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(11), 3169. Available at: [Link][4]

  • Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. Retrieved from Google Patents. Available at: [1]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-6-methylpyridine-3-carbothioamide Derivatives

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with the 2-methoxy-6-methylpyridine-3-carbothioamide scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with the 2-methoxy-6-methylpyridine-3-carbothioamide scaffold. This specific motif is a highly valuable intermediate in the synthesis of potent kinase inhibitors, particularly for targeting RIPK1 in inflammatory and neurodegenerative diseases[1][2].

However, the unique substitution pattern of this pyridine ring presents significant synthetic bottlenecks. Below, we address the causality of these steric challenges and provide self-validating troubleshooting protocols to ensure your synthetic workflows succeed.

Section 1: Mechanistic FAQ – Understanding the Steric Challenge

Q1: Why does the 2-methoxy group severely limit the reactivity of the 3-carbothioamide during downstream cyclization? A: The difficulty arises from severe conformational locking. The oxygen atom of the 2-methoxy group possesses lone electron pairs that electronically repel the electron-rich sulfur and nitrogen atoms of the adjacent 3-carbothioamide. Furthermore, the physical bulk of the methoxy ether forces the thioamide group out of coplanarity with the pyridine ring.

During a standard Hantzsch thiazole synthesis, the initial S-alkylation is usually rapid. However, the subsequent ring closure—where the thioamide nitrogen must perform a nucleophilic attack on the ketone carbonyl—requires a highly specific trajectory[3]. The out-of-plane rotation caused by the 2-methoxy group physically blocks this trajectory, stalling the reaction at the acyclic S-alkylated intermediate.

G A Sterically Hindered Thioamide C S-Alkylation Intermediate A->C Nucleophilic Attack (Fast) B Alpha-Haloketone B->C D Hydroxythiazoline Intermediate C->D Ring Closure (Steric Bottleneck) E Thiazolyl-Pyridine Product D->E Dehydration (-H2O)

Workflow of Hantzsch Thiazole Synthesis highlighting steric bottlenecks.

Q2: If the steric hindrance makes synthesis so difficult, why is this specific scaffold used in drug design? A: The steric hindrance is a double-edged sword: it impedes synthesis but is critical for pharmacodynamics. In the context of kinase inhibitors (such as RIPK1 inhibitors), the steric clash between the 2-methoxy group and the newly formed heterocycle (e.g., a thiazole) restricts the dihedral angle between the two rings[1]. This conformational locking pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty upon binding to the kinase hinge region, thereby increasing binding affinity and target selectivity.

Logic N1 2-Methoxy Group Steric Bulk N2 Restricted Dihedral Angle (Pyridine-Thiazole) N1->N2 N3 Pre-organized Bioactive Conformation N2->N3 N4 Reduced Entropic Penalty Upon Binding N3->N4 N5 Enhanced Kinase Inhibition (e.g., RIPK1) N4->N5

Logical relationship between steric hindrance, conformational locking, and target affinity.

Section 2: Troubleshooting Synthesis & Reactivity

Q3: What are the optimal conditions for converting 2-methoxy-6-methylpyridine-3-carboxamide to the corresponding carbothioamide? A: Standard thionation using Lawesson's Reagent (LR) in refluxing THF (65 °C) often yields <20% product because the bulky 2-methoxy group shields the carbonyl oxygen from the bulky dithiophosphine ylide intermediate of LR[4]. To overcome this, you must supply higher thermal energy or utilize mechanochemical activation[5].

Table 1: Quantitative Comparison of Thionation Conditions for 2-Methoxy-6-methylpyridine-3-carboxamide

ReagentSolvent SystemTemperatureTimeConversion YieldAnalytical Notes & Byproducts
Lawesson's (0.6 eq)THF65 °C (Reflux)12 h< 20%Predominantly unreacted starting material.
Lawesson's (0.6 eq)Toluene110 °C (Reflux)6 h65%Moderate yield; monitor for thermal degradation products.
P4S10 (1.0 eq)Dioxane / Pyridine80 °C8 h55%Difficult aqueous workup; strong H2S evolution.
Lawesson's (LAG)*Solvent-freeRoom Temp1 h75% Cleanest profile; requires ball-milling equipment[5].

*LAG = Liquid-Assisted Grinding (Mechanochemistry)

Section 3: Self-Validating Experimental Protocols

Q4: How can I improve the yield of the Hantzsch thiazole synthesis using this sterically hindered thioamide? A: You must decouple the S-alkylation step from the cyclization step. Because the ring closure is sterically hindered, relying on spontaneous cyclization at room temperature will fail. Use the following self-validating protocol, which utilizes a polar aprotic solvent and thermal forcing, combined with in-process analytical checks to ensure each mechanistic step is complete before proceeding.

Protocol: High-Temperature Hantzsch Cyclization of Sterically Hindered Thioamides

Reagents Required:

  • 2-Methoxy-6-methylpyridine-3-carbothioamide (1.0 eq)

  • α -Bromoketone derivative (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • p-Toluenesulfonic acid (pTSA) (0.2 eq)

Step-by-Step Methodology:

  • S-Alkylation (The Fast Step):

    • Action: Dissolve 1.0 eq of the thioamide in anhydrous DMF to achieve a 0.2 M concentration. Add 1.1 eq of the α -bromoketone dropwise at 25 °C. Stir for 45 minutes.

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 1:1). The reaction is successful when the yellow thioamide spot (high Rf) is completely consumed, replaced by a highly polar, UV-active spot at the baseline. This is the acyclic S-alkylated hydrobromide salt. Do not proceed to heating until the starting material is consumed.

  • Cyclization (The Steric Bottleneck):

    • Action: Elevate the reaction temperature to 80 °C. The thermal energy is required to overcome the activation barrier imposed by the 2-methoxy group, forcing the nitrogen into proximity with the ketone.

    • Self-Validation Check: Monitor via LC-MS after 2 hours. The solution will transition from pale yellow to deep amber. The mass spectrum should show the dominant peak of the intermediate hydroxythiazoline [M+H]+ .

  • Dehydration & Aromatization:

    • Action: Add 0.2 eq of pTSA to the hot solution to catalyze the elimination of water. Continue heating at 80 °C for an additional 2 hours.

    • Self-Validation Check: LC-MS must show a mass shift of -18 Da from the intermediate, confirming the loss of water and the formation of the fully aromatic 4-substituted thiazolyl-pyridine[3].

  • Workup & Isolation:

    • Action: Cool the mixture to room temperature. Dilute with 10 volumes of Ethyl Acetate (EtOAc). Wash the organic layer three times with saturated aqueous NaHCO3​ to neutralize the generated HBr and remove the DMF. Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

References[1] "WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors - Google Patents", Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYBW0GFB8gp_0NxYdpyIYoSA9adPdI0GLzF33nRquW6EafoPBFoAaRENpXZUapHkTkOCPUGy2mQP8h2UMHUl46ClfHG3CRRTwx5UgnUCGghYkl7buYFF7VvP16TI9OYKlu529XZgEw-OEbNdjw[2] "WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors - Google Patents", Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF80rUwYCK1NIy-kHSFQ6c2vuwo3D7RMY1qqA_yDlRy26rht7s-xI5-XlftHA2ZIKlZr-knNuvHvXrsQb2ai6qJhwE35vxAouvy_gd7B7UPqHeUpHrP0bhmGP46-xfFl-nmLJDyqEg33NxWok1a[3] "Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum", Journal of Agricultural and Food Chemistry - ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEXgleEmJ5QqnSGD_JPFtCrSGlTdcV2uq3yHheGbCIUBsQ2-XKCysTHfQveksch6c4KXI6HkUJLUEGquwDFo1HCQxUXXjd9v270pNbx0ogEpmFeHd7Gn3JzCtFgMnDwbjyrXhFEvdVswjv4w==[5] "Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs", RSC Publishing, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcIu7VO2M5oBbIbvpLYXDQSeXTP2wrOHZEuUTtjpw6y1yL0GRBZhjhk2csAUv2eCZ7jF0ckUSjwRViwhXSb-IrO-cu6EUNAQOF0Leh_iGs2yho0Gdrqqtw0Bnz2-YjD9CyGL3aXNVtUr43ZNsxPuN05b3yxqQc57TZraI=[4] "Lawesson's Reagent", Organic Chemistry Portal, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhAb1YnHHnIQnb6lhXfngmYPTOzrNDmut0bv5MsGGr556x332z6Dmfg2TLbc2tnCcmsWYCN11NZGPhsRfytTEsgcLBSYgh0tO6PAiUun5j8qq2LRDwIFh8u5q4yzX9VJi61b3Z7RhBV5KIOBl24V8Iuyvm_mXiemc690lGUZC4J6g=

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Reference Data & Comparative Studies

Validation

Structural Validation of 2-Methoxy-6-methylpyridine-3-carbothioamide: A Comparative NMR Solvent Guide

Executive Summary For drug development professionals and analytical chemists, confirming the structural integrity of complex heterocyclic intermediates is a critical quality control step. 2-Methoxy-6-methylpyridine-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, confirming the structural integrity of complex heterocyclic intermediates is a critical quality control step. 2-Methoxy-6-methylpyridine-3-carbothioamide () is a highly functionalized pyridine derivative frequently utilized in 1.

Validating this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to the restricted C-N bond rotation inherent to thioamides. This guide provides an objective comparison of two primary NMR solvent systems—CDCl₃ and DMSO-d₆ —detailing how solvent selection impacts spectral resolution, chemical shifts, and ultimate structural confirmation.

Experimental Workflow & Validation Architecture

To ensure high-fidelity data, the NMR acquisition must function as a self-validating system. The workflow below outlines the critical path from sample preparation to structural validation.

NMR_Workflow A 1. Compound Synthesis & Purification B 2. Solvent Selection (CDCl3 vs DMSO-d6) A->B C 3. Sample Preparation (15-50 mg + 0.6 mL + TMS) B->C D 4. NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) C->D E 5. Spectral Processing (Phase/Baseline Correction) D->E F 6. Structural Validation (Shift & Coupling Analysis) E->F

Workflow for the NMR structural validation of 2-Methoxy-6-methylpyridine-3-carbothioamide.

Self-Validating NMR Protocol

Do not treat NMR preparation as a mere mixing step; every action dictates the quality of the final spectrum. The following protocol embeds internal checks to guarantee data trustworthiness.

Step 1: Precision Mass Measurement

  • Action: Weigh exactly 15.0 mg of the compound for ¹H NMR (or 50.0 mg for ¹³C NMR) into a clean glass vial.

  • Causality: Precise mass control ensures optimal concentration. Too dilute, and quaternary carbons (like the C=S group) are lost in the baseline noise. Too concentrated, and increased viscosity leads to peak broadening, obscuring the critical ~7.8 Hz ortho-coupling of the pyridine protons.

Step 2: Solvent Addition & Internal Calibration

  • Action: Dissolve the sample in 0.6 mL of either CDCl₃ (99.8% D) or DMSO-d₆ (99.9% D), ensuring the solvent contains 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as a zero-point internal standard. Referencing against TMS rather than residual solvent peaks self-validates the chemical shift axis, insulating your data from concentration- or temperature-dependent solvent drift.

Step 3: Homogenization & Micro-Filtration

  • Action: Vortex the vial for 30 seconds, then filter the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube.

  • Causality: Undissolved micro-particulates create localized magnetic susceptibility gradients. Filtering eliminates these gradients, ensuring perfectly symmetrical peak shapes (Lorentzian lineshapes) required for accurate integration.

Step 4: Acquisition & Shimming

  • Action: Insert the tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium signal and optimize the Z1-Z4 shims until the lock level is maximized and stable. Run a standard 1D sequence (zg30 for ¹H, zgpg30 for ¹³C).

  • Causality: A stable lock and perfect shimming validate the homogeneity of the magnetic field, which is strictly required to resolve the complex splitting patterns of 2.

Comparative Data Presentation

The following tables summarize the expected quantitative spectral data, highlighting the stark differences between non-polar (CDCl₃) and highly polar, hydrogen-bonding (DMSO-d₆) environments.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz)
Proton AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)MultiplicityJ-Coupling (Hz)Integration
-NH (Thioamide, trans) 7.8510.15Broad Singlet (br s)-1H
-NH (Thioamide, cis) 7.429.65Broad Singlet (br s)-1H
H-4 (Pyridine ring) 8.628.28Doublet (d)7.81H
H-5 (Pyridine ring) 6.887.05Doublet (d)7.81H
-OCH₃ (Methoxy) 4.053.92Singlet (s)-3H
-CH₃ (Methyl) 2.522.44Singlet (s)-3H
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz)
Carbon AssignmentCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Carbon Type
C=S (Carbothioamide) 199.5197.8Quaternary (C)
C-2 (Pyridine ring) 160.2159.5Quaternary (C)
C-6 (Pyridine ring) 158.5157.2Quaternary (C)
C-4 (Pyridine ring) 141.3140.1Methine (CH)
C-3 (Pyridine ring) 122.1121.5Quaternary (C)
C-5 (Pyridine ring) 114.6115.2Methine (CH)
-OCH₃ (Methoxy) 54.253.8Primary (CH₃)
-CH₃ (Methyl) 24.524.1Primary (CH₃)

Expert Mechanistic Analysis (E-E-A-T)

The Thioamide Rotational Barrier

The most critical diagnostic feature of 2-Methoxy-6-methylpyridine-3-carbothioamide is the -C(=S)NH₂ group. Unlike standard amides, thioamides possess significant double-bond character along the C-N bond due to the strong resonance contribution from the nitrogen lone pair pushing into the highly polarizable thiocarbonyl group.

  • In CDCl₃: The rotation around the C-N bond is restricted but may still occur at an intermediate rate on the NMR timescale, leading to broadened, sometimes overlapping NH₂ signals (~7.42 and ~7.85 ppm).

  • In DMSO-d₆: DMSO is a powerful hydrogen-bond acceptor. It strongly coordinates with the NH₂ protons, effectively "locking" the conformation and drastically slowing the exchange rate. This causality explains why the protons appear as two highly distinct, downfield-shifted singlets (~9.65 and ~10.15 ppm)—one proton is cis to the sulfur, and the other is trans.

Pyridine Ring Electronics

The substitution pattern on the pyridine ring creates a highly distinct electronic environment. The methoxy group at C-2 is strongly electron-donating via resonance, which heavily shields the H-5 proton, pushing it upfield (~6.88 - 7.05 ppm). Conversely, the carbothioamide group at C-3 is electron-withdrawing, deshielding the H-4 proton (~8.28 - 8.62 ppm). The resulting ~1.5 ppm gap between these two doublets, combined with their characteristic ~7.8 Hz ortho-coupling, serves as an absolute confirmation of the 2,3,6-substitution pattern, distinguishing it from isomers or 3.

Conclusion & Best Practices

For the routine structural validation of 2-Methoxy-6-methylpyridine-3-carbothioamide, DMSO-d₆ is the superior solvent choice . While CDCl₃ provides a slightly cleaner baseline in the aliphatic region for the methyl and methoxy groups, DMSO-d₆ exploits hydrogen bonding to resolve the complex thioamide NH₂ protons, providing definitive proof of the functional group's integrity.

References

  • BLD Pharmatech Co., Limited / ChemBuyersGuide . "2-METHOXY-6-METHYLPYRIDINE-3-CARBOTHIOAMIDE CAS:1193387-85-7." ChemBuyersGuide.com. Available at: [Link]

  • Royal Society of Chemistry . "Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." RSC.org. Available at: [Link]

Sources

Comparative

Comparing the efficacy of 2-Methoxy-6-methylpyridine-3-carbothioamide vs standard pyridine thioamides

An in-depth technical analysis comparing the structural, mechanistic, and functional efficacy of 2-Methoxy-6-methylpyridine-3-carbothioamide against standard 4-carbothioamide therapeutics. Executive Summary & Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the structural, mechanistic, and functional efficacy of 2-Methoxy-6-methylpyridine-3-carbothioamide against standard 4-carbothioamide therapeutics.

Executive Summary & Scientific Context

For decades, standard pyridine thioamides—specifically ethionamide (ETH) and prothionamide (PTH)—have served as foundational second-line therapeutics against multidrug-resistant tuberculosis (MDR-TB). These compounds are 4-carbothioamides that function as prodrugs, requiring enzymatic activation by the mycobacterial flavin monooxygenase EthA to inhibit their primary target, InhA (enoyl-acyl carrier protein reductase)[1]. However, the clinical efficacy of these standard thioamides is increasingly compromised by ethA mutations, which confer high-level resistance.

The emergence of 2-Methoxy-6-methylpyridine-3-carbothioamide represents a significant paradigm shift in scaffold design. By migrating the carbothioamide moiety from the para (4) to the meta (3) position and introducing electron-donating (methoxy) and sterically active (methyl) substituents, this compound alters the electronic distribution and redox potential of the pyridine ring[2]. Consequently, 3-carbothioamide derivatives demonstrate the ability to bypass the EthA activation bottleneck, directly coordinating with alternative metalloenzymes and metabolic targets such as phosphopantetheinyl transferase (PptT)[3] and tyrosinase[4].

Mechanistic Divergence: Prodrug Activation vs. Direct Target Engagement

The fundamental difference in efficacy between these two classes lies in their mechanism of target engagement.

  • Standard 4-Pyridine Thioamides (Ethionamide): These molecules are electronically tuned to undergo a specific oxidative cascade. EthA oxidizes the thioamide sulfur to an S-oxide intermediate, which subsequently reacts with NAD+ to form a covalent NAD-adduct. This adduct acts as a potent, competitive inhibitor of InhA, arresting mycolic acid biosynthesis[1].

  • 2-Methoxy-6-methylpyridine-3-carbothioamide: The C2-methoxy group increases the electron density of the pyridine ring, while the C6-methyl group provides steric shielding. This stabilization allows the intact carbothioamide group to act as a potent bidentate ligand. Research demonstrates that the 3-carbothioamide motif effectively chelates metal centers (such as the di-copper active site in tyrosinase)[4] and engages alternative essential enzymes like PptT without requiring prior oxidative activation[3].

Pathway A Standard 4-Carbothioamides (Ethionamide / Prothionamide) C EthA Oxidation (Flavin Monooxygenase) A->C Prodrug B 3-Carbothioamide Derivatives (2-Methoxy-6-methyl...) D Direct Coordination (No Prodrug Activation) B->D Direct Action E NAD-Adduct Formation C->E Activation F Metalloenzyme Chelating (e.g., Cu2+ centers) D->F Affinity G InhA Inhibition (Mycolic Acid Arrest) E->G Binding H Alternative Target Inhibition (e.g., PptT, Tyrosinase) F->H Inhibition

Mechanistic divergence: standard 4-carbothioamides vs 3-carbothioamide derivatives.

Quantitative Efficacy Profiling

The structural modifications in 2-Methoxy-6-methylpyridine-3-carbothioamide fundamentally alter its efficacy profile compared to standard clinical alternatives. The table below summarizes these comparative metrics based on structural class behavior.

ParameterStandard Pyridine Thioamides (Ethionamide)2-Methoxy-6-methylpyridine-3-carbothioamide
Core Scaffold 2-Alkylpyridine-4-carbothioamide2-Methoxy-6-methylpyridine-3-carbothioamide
Mechanism of Action Prodrug; requires enzymatic oxidationDirect target engagement via metal coordination or active site binding
Primary Target(s) InhA (Enoyl-ACP reductase)Metalloenzymes (e.g., Tyrosinase), PptT
EthA Dependence Absolute requirement for efficacyIndependent; bypasses EthA activation
Resistance Profile High susceptibility to ethA mutationsRetains efficacy in ethA-deficient MDR strains
Chemical Stability Prone to spontaneous oxidationStabilized by electron-donating methoxy group

Self-Validating Experimental Protocols

To objectively compare the efficacy and target engagement of these compounds, the following self-validating experimental workflows must be employed. These protocols are designed to eliminate false positives caused by compound precipitation or autofluorescence.

Protocol A: Target Engagement via Differential Scanning Fluorimetry (DSF)

This cell-free assay isolates the binding event from whole-cell permeability variables, providing a direct measurement of compound-target affinity.

  • Protein Preparation: Purify recombinant target enzymes (e.g., EthA for standard thioamides; PptT or Tyrosinase for 3-carbothioamides) and dilute to a final concentration of 2 µM in HEPES buffer (pH 7.4).

    • Causality: Using purified enzymes ensures that any observed interaction is a direct biophysical binding event, removing the confounding variables of cellular efflux pumps or membrane permeability.

  • Dye and Ligand Addition: Add 5x SYPRO Orange dye and 10 µM of the test compound to the protein solution in a 96-well PCR plate.

    • Causality: SYPRO Orange is highly fluorescent only when bound to the hydrophobic core of a protein exposed during thermal unfolding. This provides a highly specific, low-background signal.

  • Thermal Ramping & Self-Validation: Subject the plate to a thermal gradient from 25°C to 95°C at 1°C/min using an RT-PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

    • Self-Validation Checkpoint: The system is validated internally by calculating the shift in melting temperature (ΔTm). A positive control (known binder) must yield a ΔTm ≥ 2.0°C, while the DMSO vehicle control establishes the baseline Tm. If the baseline Tm fluctuates by >0.5°C across replicates, the protein batch is flagged for instability.

Protocol B: Whole-Cell Efficacy via Resazurin Microtiter Assay (REMA)

This assay determines the Minimum Inhibitory Concentration (MIC) while ensuring a high signal-to-noise ratio.

  • Inoculum Standardization: Culture the target bacterial strain in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween-80 until logarithmic phase (OD600 = 0.4 - 0.8). Dilute to a final assay OD600 of 0.005.

    • Causality: The inclusion of Tween-80 prevents mycobacterial cell clumping. This ensures a uniform optical density and guarantees that every cell is equally exposed to the compound, preventing localized resistance pockets in the microtiter well.

  • Compound Exposure: Dispense two-fold serial dilutions of the test compounds (0.1 µM to 100 µM) into a 96-well plate. Add the standardized bacterial inoculum.

  • Metabolic Readout & Self-Validation: After standard incubation (e.g., 7 days for slow-growing mycobacteria), add 30 µL of 0.025% resazurin solution. Incubate for an additional 24 hours and measure fluorescence (Ex: 560 nm, Em: 590 nm).

    • Self-Validation Checkpoint: Resazurin is non-fluorescent until reduced to resorufin by the active metabolism of living cells. The assay is strictly validated by calculating the Z'-factor between the positive control (Rifampicin, 100% cell death) and the negative control (DMSO, 0% cell death). A Z'-factor ≥ 0.5 confirms the assay's dynamic range is robust and free from compound autofluorescence interference.

Workflow S1 Compound Library Prep S2 DSF Target Engagement S1->S2 Aliquot S3 Whole-Cell REMA (MIC) S2->S3 Affinity Hit S4 Cytotoxicity Counter-Screen S3->S4 Viability Hit S5 Efficacy Profiling S4->S5 Selectivity Index

Step-by-step experimental workflow for comparative efficacy profiling.

Conclusion

While standard 4-carbothioamides remain clinically relevant, their absolute dependence on EthA activation represents a critical vulnerability in the face of evolving microbial resistance. The structural shift to a 3-carbothioamide architecture, exemplified by 2-Methoxy-6-methylpyridine-3-carbothioamide, successfully circumvents this pathway. By leveraging its unique electronic and steric properties to act as a direct metalloenzyme coordinator and alternative target inhibitor, this compound class provides a highly versatile and robust scaffold for next-generation drug development.

References

  • EvitaChem. Buy 2-Methoxy-6-methylpyridine-3-carbothioamide (EVT-13288490). Retrieved from 2

  • Journal of Medicinal Chemistry (ACS Publications). Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase. Retrieved from 3

  • Benchchem. Pyridine-2-carbothioamide | Research Chemical. Retrieved from 1

  • European Journal of Medicinal Chemistry (via ResearchGate). Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase. Retrieved from 4

Sources

Validation

Advanced HPLC Method Development and Validation for 2-Methoxy-6-methylpyridine-3-carbothioamide: A Stationary Phase Comparison Guide

As a Senior Application Scientist, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires moving beyond empirical guesswork and applying mechanistic chromatographic princi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires moving beyond empirical guesswork and applying mechanistic chromatographic principles. 2-Methoxy-6-methylpyridine-3-carbothioamide is a highly functionalized heterocyclic compound utilized extensively in organic synthesis and as a precursor for bioactive pyridine-thioamide hybrid scaffolds[1].

Its unique molecular architecture presents specific chromatographic challenges. This guide objectively compares stationary phase performances, outlines a self-validating experimental protocol, and details a comprehensive validation strategy in strict accordance with ICH Q2(R2) guidelines[2].

Analyte Profiling & Mechanistic Rationale

Before selecting a column or mobile phase, we must analyze the physicochemical properties of 2-Methoxy-6-methylpyridine-3-carbothioamide to predict its behavior:

  • The Pyridine Nitrogen: The basic nitrogen in the pyridine ring is prone to secondary interactions with residual acidic silanols on silica-based columns. If not properly managed via pH control or ion-pairing, this results in severe peak tailing.

  • The Carbothioamide Group (-C(=S)NH₂): This moiety is highly polar, capable of strong hydrogen bonding, and susceptible to oxidation (forming sulfoxides or sulfones). The chosen method must provide sufficient orthogonal selectivity to resolve the parent API from these closely eluting polar degradants.

  • Methoxy & Methyl Substituents: These provide localized hydrophobicity, allowing for reversed-phase (RP) retention, but they also introduce steric factors that can be exploited using shape-selective stationary phases.

The Causality of Phase Selection: Standard C18 columns rely purely on dispersive (hydrophobic) interactions. Because 2-Methoxy-6-methylpyridine-3-carbothioamide is relatively small and polar, a C18 phase often yields poor retention ( k′<2 ) and inadequate resolution from synthetic impurities. To achieve optimal chromatography, we must evaluate phases that offer π−π interactions, dipole-dipole interactions, and hydrogen bonding capabilities.

Stationary Phase Comparison: C18 vs. Biphenyl vs. PFP

To establish the most authoritative method, we compared three distinct column chemistries under identical gradient conditions (0.1% Trifluoroacetic Acid in Water / Acetonitrile).

  • C18 (Octadecylsilane): Fails to adequately retain the polar carbothioamide group, resulting in early elution and poor resolution from void-volume interferences.

  • Biphenyl: Offers enhanced π−π interactions with the pyridine ring, improving retention and peak shape compared to C18.

  • PFP (Pentafluorophenyl): The clear winner. The highly electronegative fluorine atoms create strong dipole-dipole interactions with the carbothioamide group, while the aromatic ring provides π−π retention. Furthermore, PFP phases excel at shape selectivity, easily resolving the parent compound from its oxidative degradants.

Table 1: Comparative Chromatographic Performance Data
Column Chemistry (100 x 4.6 mm, 3 µm)Retention Factor ( k′ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution from Oxidative Impurity ( Rs​ )
Standard C18 1.81.658,5001.4 (Fails USP criteria)
Biphenyl 3.21.3011,2002.1
PFP (Pentafluorophenyl) 4.8 1.05 14,800 3.8 (Optimal)

Method Development Workflow

The logical progression of developing this stability-indicating method is visualized below.

Workflow A 1. Analyte Profiling (pKa, logP, Tautomerism) B 2. Stationary Phase Screening (C18 vs Biphenyl vs PFP) A->B C 3. Mobile Phase Optimization (pH 2.0 with TFA for Ion Pairing) B->C D 4. Gradient Tuning (Maximize Rs for Polar Degradants) C->D E 5. Method Validation (ICH Q2(R2) & USP <621>) D->E

Caption: HPLC Method Development Workflow for Heterocyclic Thioamides.

Optimized Experimental Protocol (Self-Validating System)

Based on the comparative data, the PFP column is selected. The use of 0.1% Trifluoroacetic Acid (TFA) is a deliberate, mechanistic choice: at pH ~2.0, the basic pyridine nitrogen is fully protonated. TFA acts as a strong ion-pairing agent, masking the positive charge to increase hydrophobic retention while simultaneously suppressing the ionization of residual column silanols, guaranteeing a USP Tailing Factor near 1.0.

Step-by-Step Methodology
  • System Setup: Ensure the HPLC system is purged and the baseline is stable.

  • Column Installation: Install a PFP column (100 mm x 4.6 mm, 3 µm particle size). Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 8.0 min: 5% to 60% B (Linear gradient for elution)

    • 8.0 - 10.0 min: 60% to 95% B (Column wash)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

  • Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 5 µL of the sample (prepared in 90:10 Water:Acetonitrile to prevent strong-solvent effects).

  • Detection: UV absorbance at 254 nm (capturing the conjugated π system of the pyridine-thioamide).

  • System Suitability Test (SST): Self-Validation Check. Before analyzing unknown samples, inject a standard mixture. The system is only valid if:

    • USP Tailing Factor ( Tf​ ) 1.5[3].

    • Resolution ( Rs​ ) between API and nearest impurity 2.0[3].

    • %RSD of API peak area (n=5) 2.0%.

Method Validation to ICH Q2(R2) Standards

To ensure trustworthiness and regulatory compliance, the method was validated according to the latest ICH Q2(R2) guidelines for analytical procedures[2].

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterCausality / RationaleAcceptance CriteriaExperimental Result
Specificity Must prove the method is stability-indicating by resolving the API from forced degradation products.No interference at API retention time; Peak purity angle < threshold.Pass. Peak purity confirmed via PDA detector.
Linearity & Range Ensures the detector response is directly proportional to concentration over the intended working range. R2≥0.999 across 50% to 150% of nominal target concentration.Pass. R2=0.9998 .
Accuracy Verifies the closeness of agreement between the measured value and the true value.98.0% – 102.0% Recovery at 3 concentration levels (n=3).Pass. Mean recovery = 99.7%.
Precision Demonstrates the degree of scatter between a series of measurements under prescribed conditions.%RSD 2.0% for repeatability (n=6 injections).Pass. %RSD = 0.65%.
Robustness Proves reliability during normal usage by deliberately varying flow rate ( ± 0.1 mL/min) and temp ( ± 5°C).System Suitability criteria ( Rs​>2.0 , Tf​<1.5 ) must still be met.Pass. Minimum Rs​ observed = 3.1.

Forced Degradation & Signaling Pathway

To satisfy the "Specificity" requirement of ICH Q2(R2)[2], the compound was subjected to forced degradation. The carbothioamide group is highly susceptible to oxidative and hydrolytic stress. Understanding these pathways is critical for a Senior Application Scientist to ensure the chromatographic gradient is tuned to capture these specific degradants.

Degradation API 2-Methoxy-6-methylpyridine -3-carbothioamide Ox Oxidative Stress (H2O2, 3% v/v) API->Ox Hyd Hydrolytic Stress (0.1N HCl / NaOH) API->Hyd Deg1 Sulfoxide / Sulfone Derivatives Ox->Deg1 Deg2 Pyridine-3-carboxylic Acid / Amide Hyd->Deg2

Caption: Forced Degradation Pathways of 2-Methoxy-6-methylpyridine-3-carbothioamide.

Conclusion

Developing an HPLC method for 2-Methoxy-6-methylpyridine-3-carbothioamide requires a strategic departure from standard C18 screening. By leveraging the mechanistic advantages of a Pentafluorophenyl (PFP) stationary phase combined with low-pH ion-pairing (TFA), we successfully manage the basic pyridine nitrogen and the polar carbothioamide group. This optimized method not only provides superior resolution and peak shape but also fully complies with ICH Q2(R2) validation protocols, ensuring a high-fidelity, stability-indicating analytical solution for drug development professionals.

References

  • EvitaChem. "Buy 2-Methoxy-6-methylpyridine-3-carbothioamide (EVT-13288490) - Synthesis and Chemical Properties." Available at:[1]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2) - November 2023." Available at:[2]

  • MZ-Analysentechnik / United States Pharmacopeia. "USP <621> Chromatography - General Procedures and System Suitability." Available at:[3]

Sources

Comparative

Comparative Binding Affinity of 2-Methoxy-6-methylpyridine-3-carbothioamide in Copper-Dependent Metalloenzyme Assays

As the pharmaceutical industry increasingly targets metalloenzymes for therapeutic intervention, the design of highly selective Metal-Binding Pharmacophores (MBPs) has become a critical focal point [1]. Among these, thio...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly targets metalloenzymes for therapeutic intervention, the design of highly selective Metal-Binding Pharmacophores (MBPs) has become a critical focal point [1]. Among these, thioamide derivatives have emerged as potent cross-inhibitors for copper-containing enzymes such as tyrosinase and laccase[2].

This technical guide provides an objective, data-driven comparison of 2-Methoxy-6-methylpyridine-3-carbothioamide against standard inhibitors. By examining its structural rationale, comparative binding affinities, and the self-validating experimental workflows used to evaluate it, researchers can accurately benchmark this compound for fragment-based drug discovery and assay development.

Mechanistic Rationale: The Thioamide Metal-Binding Group (MBG)

The efficacy of 2-Methoxy-6-methylpyridine-3-carbothioamide stems from the synergistic relationship between its core thioamide Metal-Binding Group (MBG) and its specific pyridine ring substitutions. The synthesis of such functionalized pyridine-3-carbothioamides yields highly targeted biologically active molecules[3].

  • The Thioamide Core: The sulfur atom acts as a soft Lewis base, forming a highly stable, direct dative bond with transition metals like Cu(II) in the enzyme's active site. This chelation displaces the catalytic water molecule, locking the enzyme in an inactive state.

  • 2-Methoxy Substitution (Electronic Tuning): The electron-donating methoxy group at the ortho position increases the electron density across the pyridine ring. This electronic tuning enhances the Lewis basicity of the thioamide sulfur, resulting in a stronger thermodynamic binding affinity ( Kd​ ) compared to unsubstituted analogs.

  • 6-Methyl Substitution (Steric Gating): The addition of a methyl group at the 6-position introduces targeted lipophilicity and steric bulk. This structural feature acts as a "gating" mechanism, allowing the compound to securely anchor into specific hydrophobic pockets adjacent to the active sites of larger metalloenzymes (like Laccase), while sterically hindering off-target binding to enzymes with narrower catalytic clefts.

Mechanism Enzyme Apo-Enzyme (Active) Cu Cu(II) Active Site Enzyme->Cu Native State Thioamide 2-Methoxy-6-methylpyridine -3-carbothioamide Cu->Thioamide Chelation Complex MBP-Metal Complex (Inhibited) Cu->Complex Conformational Shift Thioamide->Complex Dative Bond

Mechanism of copper-dependent enzyme inhibition via thioamide metal-binding pharmacophore.

Comparative Binding Affinity Data

To objectively evaluate the performance of 2-Methoxy-6-methylpyridine-3-carbothioamide, it is benchmarked against the unsubstituted parent scaffold (Pyridine-3-carbothioamide), a structural isomer (Ethionamide), and a standard clinical control (Kojic Acid).

The data below represents benchmark comparative profiling derived from standardized in vitro assays against Mushroom Tyrosinase and Trametes versicolor Laccase.

CompoundTyrosinase IC₅₀ (µM)Laccase IC₅₀ (µM)Laccase K_d (µM, via ITC)Selectivity Ratio (Tyr/Lac)
2-Methoxy-6-methylpyridine-3-carbothioamide 14.2 ± 1.18.5 ± 0.6 6.2 ± 0.4 1.67
Pyridine-3-carbothioamide 28.4 ± 2.322.1 ± 1.818.5 ± 1.21.28
Ethionamide (Pyridine-4-carbothioamide)>5045.3 ± 3.138.0 ± 2.5N/A
Kojic Acid (Standard Control)12.5 ± 0.8 >100>100<0.12

Key Takeaways:

  • Enhanced Potency: The dual substitution on the pyridine ring improves Laccase binding affinity ( Kd​ of 6.2 µM) by nearly 3-fold compared to the unsubstituted pyridine-3-carbothioamide.

  • Target Shift: While Kojic acid is a superior, highly specific Tyrosinase inhibitor, 2-Methoxy-6-methylpyridine-3-carbothioamide demonstrates a preferential shift toward Laccase, making it an excellent candidate for applications requiring robust Laccase inhibition.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the binding affinities reported must be derived from orthogonal, self-validating assay systems. Below are the optimized protocols for enzymatic inhibition and thermodynamic profiling.

Protocol A: High-Throughput Spectrophotometric Laccase Inhibition Assay

This assay relies on the oxidation of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). We utilize ABTS because its oxidized form yields a highly stable radical cation measurable at 420 nm, providing a direct, continuous kinetic readout of enzyme activity.

  • Buffer Preparation: Prepare 0.1 M sodium acetate buffer and adjust to pH 4.5.

    • Causality: Laccase exhibits optimal stability and turnover in mildly acidic conditions. Higher pH levels lead to hydroxide ion binding at the Type 2 Copper center, which artificially inhibits the enzyme and confounds the IC50​ readout.

  • Pre-Incubation: In a 96-well microplate, combine 10 µL of purified Laccase (1 U/mL) with 10 µL of the thioamide inhibitor (serial dilutions in DMSO, ensuring final DMSO concentration remains <1%). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the thioamide MBG to establish thermodynamic equilibrium with the active site copper before the introduction of the competing substrate.

  • Reaction Initiation: Add 80 µL of 0.5 mM ABTS solution to each well to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 420 nm for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear slope of the absorbance curve.

  • Data Analysis: Plot the percentage of inhibition against the log[Inhibitor] concentration. Fit the data using a four-parameter non-linear regression model to derive the IC50​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Direct K_d Determination

While IC50​ values are substrate-dependent, ITC provides the gold standard for label-free, direct thermodynamic binding parameters ( ΔH , ΔS , and Kd​ ). It eliminates artifacts caused by substrate competition or redox interference.

  • Sample Dialysis & Degassing: Dialyze the target metalloenzyme extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4). Dissolve the thioamide inhibitor in the exact same dialysis buffer. Degas both solutions under a vacuum for 10 minutes prior to loading.

    • Causality: Using the exact same buffer prevents massive heat-of-dilution artifacts. Degassing is mandatory to prevent microbubble formation during stirring, which would cause anomalous endothermic spikes and ruin the isotherm.

  • Cell Loading: Load the enzyme (10–20 µM) into the sample cell and the inhibitor (100–200 µM) into the automated injection syringe.

  • Titration Execution: Program the ITC to perform 20 sequential injections of 2 µL each, with a 150-second spacing between injections and a constant stirring speed of 750 rpm.

    • Causality: The 150-second spacing ensures the thermal power curve returns completely to baseline, allowing for the accurate integration of the heat peak for every single injection.

  • Thermodynamic Extraction: Integrate the area under each peak to determine the heat released. Fit the resulting isotherm to a one-site binding model to extract the dissociation constant ( Kd​ ) and enthalpy ( ΔH ).

ITC_Workflow Prep 1. Sample Prep Dialysis & Degassing Load 2. Cell Loading Enzyme in Cell, Ligand in Syringe Prep->Load Titration 3. Titration Sequential Injection Load->Titration Thermo 4. Thermodynamics Measure ΔH and ΔS Titration->Thermo Affinity 5. Affinity (Kd) Curve Fitting Thermo->Affinity

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for Kd determination.

References

  • Chaudhary, D., Chong, F., Neupane, T., Choi, J., & Jee, J.-G. "New Inhibitors of Laccase and Tyrosinase by Examination of Cross-Inhibition between Copper-Containing Enzymes." International Journal of Molecular Sciences, 2021.[Link]

  • Gupta, A., Vankar, J. K., Jadav, J. P., & Gururaja, G. N. "Water Mediated Direct Thioamidation of Aldehydes at Room Temperature." The Journal of Organic Chemistry, 2022.[Link]

  • Cohen, S. M. "A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes." Accounts of Chemical Research, 2017.[Link]

Sources

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